REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:6][CH2:5][C:4]1([CH3:8])[CH3:7])=[O:2].[CH:9](N1CCC1(OC)OC)=[O:10]>F[B-](F)(F)F.C[N+](C)(C)C.CO>[CH:1]([N:3]1[CH:6]([O:10][CH3:9])[CH2:5][C:4]1([CH3:8])[CH3:7])=[O:2] |f:2.3|
|
Name
|
1-formyl-2,2-dimethylazetidine
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1C(CC1)(C)C
|
Name
|
1-formyl-2,2-dimethoxyazetidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N1C(CC1)(OC)OC
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.C[N+](C)(C)C
|
Name
|
|
Quantity
|
54.7 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1C(CC1OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |